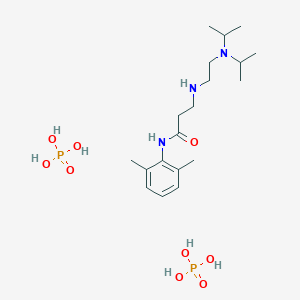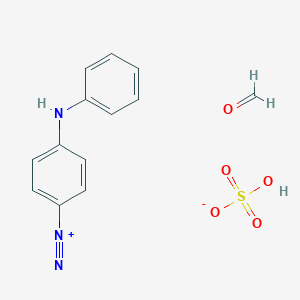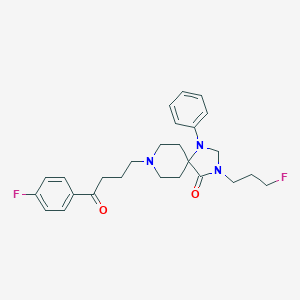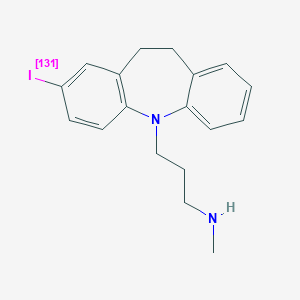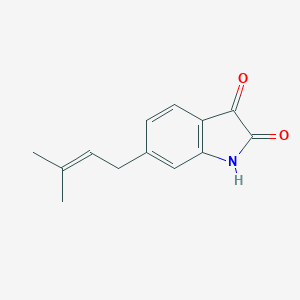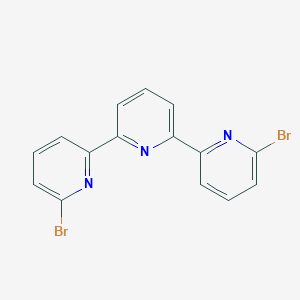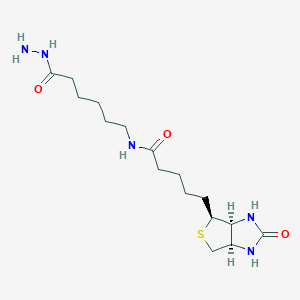
2H-1,2,4-Benzothiadiazine-3-propanoic acid, 5,7-dichloro-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,2,4-Benzothiadiazine-3-propanoic acid, 5,7-dichloro-, 1,1-dioxide, commonly known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain, inflammation, and fever. It belongs to the class of benzothiazine derivatives and has a chemical formula of C14H10Cl2NO4S.
Mecanismo De Acción
Diclofenac works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation, pain, and fever. By inhibiting COX, Diclofenac reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
Diclofenac has been found to have several biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of leukocyte migration, and the suppression of cytokine production. It has also been found to have antioxidant properties and to be effective in reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Diclofenac is widely used in laboratory experiments due to its well-established pharmacological properties and its availability in various forms, including tablets, capsules, and injections. However, it has some limitations, including its potential to cause gastrointestinal side effects, such as ulcers and bleeding, and its potential to interact with other drugs.
Direcciones Futuras
There are several future directions for research on Diclofenac, including the development of new formulations that are more effective and have fewer side effects. There is also a need for further research on the long-term effects of Diclofenac use, particularly in relation to its potential to cause cardiovascular and gastrointestinal complications. Additionally, there is a need for further research on the mechanisms of action of Diclofenac and its potential to interact with other drugs. Finally, there is a need for further research on the potential use of Diclofenac in the treatment of other conditions, such as cancer and neurodegenerative diseases.
In conclusion, Diclofenac is a widely used 2H-1,2,4-Benzothiadiazine-3-propanoic acid, 5,7-dichloro-, 1,1-dioxide that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has several advantages and limitations for laboratory experiments and has several future directions for research. Its potential to cause gastrointestinal and cardiovascular complications and to interact with other drugs highlights the need for further research in this area.
Métodos De Síntesis
Diclofenac can be synthesized by various methods, including the reaction of 2-aminothiophenol with 2-chloroacetic acid to form 2-(2-chloroacetyl)aminothiophenol, which is then reacted with 2,6-dichloro-3,5-dicyanobenzoquinone to form Diclofenac.
Aplicaciones Científicas De Investigación
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used in the treatment of various conditions such as arthritis, back pain, and menstrual cramps. Diclofenac has also been found to be effective in the treatment of postoperative pain and acute migraine attacks.
Propiedades
Número CAS |
101063-93-8 |
|---|---|
Fórmula molecular |
C10H8Cl2N2O4S |
Peso molecular |
323.15 g/mol |
Nombre IUPAC |
3-(5,7-dichloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanoic acid |
InChI |
InChI=1S/C10H8Cl2N2O4S/c11-5-3-6(12)10-7(4-5)19(17,18)14-8(13-10)1-2-9(15)16/h3-4H,1-2H2,(H,13,14)(H,15,16) |
Clave InChI |
VXEJBKDPUCPSQC-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)CCC(=O)O)Cl)Cl |
SMILES canónico |
C1=C(C=C(C2=C1S(=O)(=O)N=C(N2)CCC(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Octadecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B9661.png)
